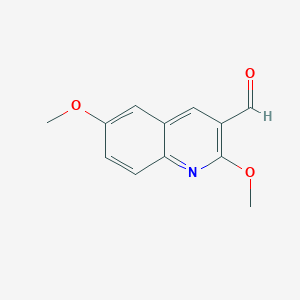

2,6-Dimethoxyquinoline-3-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Science

Quinoline, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govbohrium.com This designation stems from the ability of the quinoline nucleus to serve as a core structure for compounds targeting a wide array of biological receptors and enzymes with high affinity. orientjchem.org Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them indispensable in drug discovery and development. rsc.orgnih.govwisdomlib.org

The versatility of the quinoline ring is a key factor in its widespread importance. nih.gov It is a stable aromatic system that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. frontiersin.org Researchers have successfully synthesized and investigated numerous quinoline derivatives with significant therapeutic potential, including:

Anticancer rsc.orgwisdomlib.orgbiointerfaceresearch.com

Antimicrobial and Antibacterial rsc.orgnih.govbiointerfaceresearch.com

Anti-inflammatory nih.govbiointerfaceresearch.com

Antimalarial rsc.orgbiointerfaceresearch.comresearchgate.net

Antiviral and Anti-HIV nih.govrsc.org

Anticonvulsant nih.govbiointerfaceresearch.com

Antihypertensive biointerfaceresearch.comnih.gov

This extensive range of biological activities has cemented the quinoline motif as a critical component in the design of novel therapeutic agents. nih.govorientjchem.org The structural diversity and proven efficacy of quinoline-based compounds ensure their continued relevance and exploration in academic and industrial research. researchgate.netrroij.com

Position and Academic Interest of Dimethoxyquinoline-3-carbaldehyde Analogues in Heterocyclic Chemistry

Within the large family of quinoline derivatives, those bearing a carbaldehyde (formyl) group at the 3-position are of significant academic interest due to their utility as versatile synthetic intermediates. mdpi.com Specifically, 2-chloroquinoline-3-carbaldehyde (B1585622) and its substituted analogues are key building blocks for constructing more complex, fused heterocyclic systems. nih.govrsc.org

The synthesis of these crucial precursors is often achieved through the Vilsmeier-Haack reaction. This reaction typically involves treating an appropriate N-arylacetamide with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which generates a halomethylene-iminium salt. researchgate.net This electrophilic species then facilitates a cyclization reaction to yield the substituted 2-chloro-3-formylquinoline core. chemijournal.com For instance, the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) is accomplished by using N-(4-anisyl)acetamide (p-methoxyacetanilide) as the starting material in a Vilsmeier-Haack reaction. researchgate.net

Once the 2-chloro-3-formylquinoline scaffold is obtained, the chlorine atom at the 2-position and the aldehyde group at the 3-position become reactive handles for further chemical transformations. nih.gov The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, including methoxy (B1213986) groups. researchgate.netnih.gov The aldehyde function readily undergoes condensation reactions with amines, hydrazines, and active methylene (B1212753) compounds, paving the way for the synthesis of Schiff bases, hydrazones, and diverse heterocyclic rings fused to the quinoline core. nih.govmdpi.com The academic interest in these analogues lies in their capacity to act as platforms for generating molecular diversity and exploring structure-activity relationships. mdpi.comresearchgate.net

Rationale and Scope of Research on 2,6-Dimethoxyquinoline-3-carbaldehyde and Related Structural Motifs

The rationale for investigating this compound is rooted in the combined chemical features of its structural components. It integrates the privileged quinoline scaffold with strategically placed functional groups that are known to influence molecular properties and reactivity.

The Quinoline Core : Provides the fundamental bicyclic aromatic framework associated with a wide range of biological activities. orientjchem.orgfrontiersin.org

The 3-Carbaldehyde Group : Serves as a crucial synthetic handle, enabling the extension of the molecular structure through various C-N and C-C bond-forming reactions. nih.gov This allows for the construction of larger, more complex molecules, including potential drug candidates. mdpi.commdpi.com

The Methoxy Groups : The methoxy substituents at the 2- and 6-positions are electron-donating groups. Their presence can modulate the electron density of the quinoline ring system, thereby influencing the compound's reactivity, molecular interactions, and pharmacokinetic properties. The synthesis of the 6-methoxy group is typically incorporated from the start, using a substituted acetanilide (B955), researchgate.net while the 2-methoxy group can be introduced via nucleophilic substitution of a 2-chloro precursor. nih.gov

The scope of research on this compound and its analogues is primarily focused on synthetic and medicinal chemistry. Researchers utilize this compound as an intermediate to synthesize novel series of derivatives. nih.gov These new compounds, such as pyrazolo[3,4-b]quinolines formed from reactions with hydrazines, are then often subjected to biological screening to discover new leads for drug development. nih.gov The overarching goal is to leverage the established importance of the quinoline scaffold and the synthetic flexibility of the functional groups to create new chemical entities with unique and potentially valuable properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 883549-54-0 guidechem.com |

| Molecular Formula | C₁₂H₁₁NO₃ scbt.com |

| Molecular Weight | 217.22 g/mol scbt.com |

Table 2: Common Reactions of Quinoline-3-carbaldehyde Analogues

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Nucleophilic Substitution (at C2-Cl) | Sodium methoxide (B1231860) (NaOMe) / Methanol (B129727) (MeOH) | 2-Methoxyquinoline derivatives | researchgate.net, nih.gov |

| Condensation (Schiff Base Formation) | Primary amines (e.g., anilines) | Imines (Schiff bases) | mdpi.com, chemijournal.com |

| Condensation (Hydrazone Formation) | Hydrazine (B178648) hydrate, Phenylhydrazine (B124118) | Hydrazones | nih.gov, mdpi.com |

| Wittig Reaction | Phosphonium ylides | 3-Styrylquinoline derivatives | mdpi.com |

| Cyclocondensation | Hydrazine hydrate, followed by cyclization | Pyrazolo[3,4-b]quinoline derivatives | nih.gov |

| Oxidation of Aldehyde | Ceric ammonium (B1175870) nitrate (B79036) (CAN) / Ammonia | 3-Cyanoquinoline derivatives | , nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-10-3-4-11-8(6-10)5-9(7-14)12(13-11)16-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVPUKVDQCVMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Derivatization Chemistry of 2,6 Dimethoxyquinoline 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C-3 position is the most reactive site for many transformations, engaging readily in oxidation, reduction, condensation, and nucleophilic addition reactions.

Oxidation to Carboxylic Acid Derivatives

The aldehyde moiety of 2,6-dimethoxyquinoline-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 2,6-dimethoxyquinoline-3-carboxylic acid. This transformation is a standard reaction for aldehydes and can be achieved using various oxidizing agents. For analogous 2-chloroquinoline-3-carbaldehydes, oxidation has been successfully carried out using reagents like silver nitrite (B80452) in the presence of a base. nih.gov This method is one of several common strategies for converting aromatic aldehydes to their respective carboxylic acids. The resulting carboxylic acid is a valuable intermediate, opening pathways to derivatives such as esters, amides, and acid chlorides.

Reduction to Alcohol Derivatives

The aldehyde group is susceptible to reduction to a primary alcohol, yielding (2,6-dimethoxyquinolin-3-yl)methanol. This conversion is typically accomplished using hydride-based reducing agents. Common reagents for this type of reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org For instance, the reduction of a related tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with sodium borohydride in methanol (B129727) has been shown to produce the corresponding alcohol efficiently. rsc.org This reaction provides a direct route to the alcohol derivative, which can be used in further synthetic applications, such as ether and ester formation.

Condensation Reactions: Schiff Bases and Hydrazone Formation

A hallmark reaction of the aldehyde group is its condensation with primary amines and their derivatives to form imines (Schiff bases) and hydrazones. teikyomedicaljournal.commdpi.com This reaction is catalyzed by either acid or base and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. teikyomedicaljournal.com

The reaction of this compound with various primary amines (R-NH₂) leads to the formation of N-((2,6-dimethoxyquinolin-3-yl)methylene)amines. Similarly, condensation with hydrazines (R-NH-NH₂) or hydrazides (R-CO-NH-NH₂) yields the corresponding hydrazone or acylhydrazone derivatives. scielo.brnih.gov These reactions are highly efficient and are fundamental in the synthesis of new derivatives for various applications, including the development of novel bioactive compounds. researchgate.net The formation of hydrazones from quinoline-based aldehydes is a well-established synthetic route. scielo.br

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group is a prime target for a wide array of nucleophiles. quora.com In these reactions, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. For the analogous 2-chloroquinoline-3-carbaldehyde (B1585622), reactions with nucleophiles such as formamide (B127407) have been documented to proceed via initial addition to the carbonyl group, followed by cyclization. nih.gov Other nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates can also add to the aldehyde, providing routes to secondary alcohols, cyanohydrins, and β-hydroxy carbonyl compounds, respectively.

Cannizzaro Reaction and Related Disproportionations

The Cannizzaro reaction is a characteristic transformation for aldehydes that lack α-hydrogen atoms, a structural feature of this compound. wikipedia.org Under strongly basic conditions (e.g., concentrated sodium hydroxide), two molecules of the aldehyde undergo a disproportionation reaction. jove.com One molecule is oxidized to a carboxylic acid (as the carboxylate salt), while the other is reduced to a primary alcohol. pearson.comchemistrysteps.comresearchgate.net

For this compound, this reaction would yield sodium 2,6-dimethoxyquinoline-3-carboxylate and (2,6-dimethoxyquinolin-3-yl)methanol. jove.comchemistrysteps.com The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. This is followed by the transfer of a hydride ion from the resulting tetrahedral intermediate to a second aldehyde molecule. jove.com This process is a classic example of a redox reaction where the aldehyde serves as both the oxidizing and reducing agent. pearson.com

Reactivity of the Quinoline (B57606) Core and Methoxy (B1213986) Substituents

The quinoline ring system itself is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. quimicaorganica.org The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. quimicaorganica.orgmdpi.com Conversely, the benzene portion of the ring behaves more like a typical aromatic ring and undergoes electrophilic substitution. quimicaorganica.org

In this compound, the presence of two methoxy groups at the C2 and C6 positions significantly influences this reactivity. Methoxy groups are strong electron-donating groups through resonance.

Effect on the Benzene Ring : The methoxy group at C6 strongly activates the benzene ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). It directs incoming electrophiles primarily to the C5 and C7 positions (ortho and para to the methoxy group).

Effect on the Pyridine Ring : The methoxy group at C2 also donates electron density into the pyridine ring, which can somewhat deactivate it towards nucleophilic attack compared to an unsubstituted quinoline. However, the inherent electron-deficient nature of the pyridine ring still allows for certain nucleophilic reactions.

Table of Compounds

Regioselective Demethylation Studies

The presence of two distinct methoxy groups at the C2 and C6 positions on the quinoline scaffold raises the possibility of regioselective demethylation to yield corresponding hydroxyquinolines or quinolones. While specific studies on this compound are not extensively documented, principles derived from related systems, such as 2,4-dimethoxyquinolines, offer significant insight. The C2-methoxy group is part of the heterocyclic pyridine ring and is adjacent to the ring nitrogen, giving it properties akin to a vinylogous amide. The C6-methoxy group is situated on the benzenoid ring.

This difference in electronic environment suggests that selective demethylation is feasible. For instance, demethylation of 2,4-dimethoxyquinolines using a thiolate anion has been shown to preferentially occur at the C4 position. researchgate.net By analogy, the C2-methoxy group in the target compound, being highly activated, is a likely site for selective cleavage under specific conditions to yield a 2-quinolone derivative. The C6-methoxy group, being a more standard aryl ether, would likely require harsher conditions for cleavage. The choice of demethylating agent (e.g., Lewis acids like BBr₃, or nucleophilic agents like thiolates) would be critical in directing the regioselectivity of this transformation.

Substituent Effects on Overall Reactivity

Electron-Donating Groups (EDGs): The methoxy groups at the C2 and C6 positions act as powerful EDGs through their resonance (+M) effect. This effect increases the electron density of the quinoline ring system, making it more susceptible to electrophilic attack than the parent quinoline. This enhanced nucleophilicity is evidenced by the fact that the Vilsmeier-Haack reaction, an electrophilic formylation, is a common method for synthesizing quinoline-3-carbaldehydes from electron-rich acetanilides. nih.govnih.govmdpi.com

Electron-Withdrawing Group (EWG): The carbaldehyde group at the C3 position is a strong EWG, deactivating the ring towards further electrophilic substitution via its negative resonance (-M) and inductive (-I) effects.

The confluence of these effects results in a nuanced reactivity profile. The aldehyde's carbonyl carbon is an electrophilic center, readily participating in nucleophilic additions, condensations, and cycloadditions. The quinoline ring itself, activated by the methoxy groups but deactivated by the aldehyde, exhibits complex behavior. The C4 position, being β to the aldehyde and adjacent to the ring nitrogen, is particularly electron-poor and can be a site for nucleophilic aromatic addition or substitution reactions.

Formation of Fused Heterocyclic Systems from Quinoline-3-carbaldehydes

The C3-carbaldehyde function serves as a crucial handle for the annulation of new rings onto the quinoline framework, providing access to a diverse range of polycyclic heterocyclic systems.

Synthesis of Pyrimido[4,5-b]quinoline Derivatives

Quinoline-3-carbaldehydes are key precursors for the synthesis of the pyrimido[4,5-b]quinoline scaffold, a core structure in various biologically active molecules. researchgate.net One of the most established methods involves the reaction of a 2-chloroquinoline-3-carbaldehyde derivative with nitrogen-containing nucleophiles such as urea, thiourea, or amidines, leading to the formation of the fused pyrimidine (B1678525) ring. nih.govnih.gov

A more contemporary and versatile approach is the multicomponent reaction (MCR). In a typical MCR, an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or barbituric acid), and a 6-aminopyrimidine derivative (like 6-aminouracil) are condensed in a one-pot synthesis. this compound is a well-suited aldehyde component for such transformations, leading to highly substituted pyrimido[4,5-b]quinoline systems under various catalytic conditions.

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde, Dimedone, 6-Aminouracil | Mechanochemical (Ball-milling), Solvent-free | Pyrimido[4,5-b]quinolines | |

| 2-Chloroquinoline-3-carbaldehyde, 3-Arylaminoisoxazol-5(2H)-ones | Toluene, Reflux | Fused Pyrimido[4,5-b]quinolines | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde, Urea/Thiourea | Cyclocondensation | Pyrimido[4,5-b]quinolin-4-ones | nih.gov |

| Aromatic Aldehyde, Dimedone, Aminopyrimidinone | Ultrasound irradiation | Tetrahydropyrimido[4,5-b]quinoline-diones |

Synthesis of Furo[2,3-b]quinolines

The synthesis of the furo[2,3-b]quinoline (B11916999) ring system from a quinoline-3-carbaldehyde precursor is less commonly documented than pyrimidine annulation. While various methods exist to construct this scaffold, such as the cyclization of 2-alkynyl-3-carboxyquinolines or nucleophilic substitution on halo-quinolines, a direct route from the C3-aldehyde is not established in the provided literature.

However, a plausible synthetic route can be proposed. One approach would involve a Darzens condensation of this compound with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base. This would form a 3-(oxiran-2-yl)quinoline (B3056566) derivative (a glycidic ester). Subsequent synthetic manipulations, such as selective demethylation at the C2-position to unmask a nucleophilic quinolone oxygen, followed by acid-catalyzed opening and cyclization of the epoxide ring, could potentially lead to the formation of the desired furo[2,3-b]quinoline core. This proposed pathway highlights the potential for developing novel synthetic methodologies starting from the readily available carbaldehyde.

Cycloaddition and Condensation Reactions for Novel Scaffolds

The aldehyde functionality of this compound is a gateway to various condensation and cycloaddition reactions for building novel and complex molecular architectures.

Condensation-Cyclization Reactions: A prominent example is the reaction with hydrazine (B178648) derivatives. The condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) yields an intermediate Schiff base (phenylhydrazone). This intermediate, upon heating, undergoes an intramolecular cyclization and elimination to afford a 1-phenyl-1H-pyrazolo[3,4-b]quinoline derivative. This strategy provides a direct route to fusing a five-membered pyrazole (B372694) ring across the C2 and C3 positions of the quinoline core.

Cycloaddition Reactions: 1,3-Dipolar cycloaddition reactions offer another powerful tool for scaffold generation. For instance, 2-chloroquinoline-3-carbaldehydes can undergo multicomponent reactions with reagents like methylglycine and formaldehyde. This in-situ generates an azomethine ylide, a 1,3-dipole, which then undergoes a cycloaddition reaction with the C=N bond of the quinoline (or an activated derivative) to form complex oxazolidine-fused quinoline systems. Furthermore, photochemical [4+2] cycloadditions between quinolines and alkenes have been shown to produce diverse polycyclic structures, representing another avenue for derivatization.

Advanced Characterization Techniques for Structural Elucidation of 2,6 Dimethoxyquinoline 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton (¹H) NMR spectroscopy of 2,6-dimethoxyquinoline-3-carbaldehyde reveals distinct signals corresponding to each unique proton in the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum displays characteristic chemical shifts (δ) measured in parts per million (ppm).

The aldehyde proton (-CHO) is highly deshielded and appears as a singlet at approximately 9.92 ppm. The protons on the quinoline (B57606) ring system appear in the aromatic region. Specifically, the proton at the C4 position is observed as a singlet around 7.59 ppm. The protons on the benzene (B151609) portion of the quinoline ring also show distinct signals: a doublet for the H-8 proton at δ 7.78 (J = 2.4 Hz), a doublet of doublets for the H-7 proton around δ 6.95-6.98, and a doublet for the H-5 proton at δ 7.22 (J = 9.2 Hz).

The two methoxy (B1213986) groups (-OCH₃) give rise to sharp singlets in the upfield region of the spectrum. The methoxy group at the C6 position is observed at approximately 3.89 ppm, while the C2-methoxy group appears at around 3.82 ppm.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CHO | 9.92 | Singlet (s) | - |

| H-4 | 7.59 | Singlet (s) | - |

| H-8 | 7.78 | Doublet (d) | 2.4 |

| H-5 | 7.22 | Doublet (d) | 9.2 |

| H-7 | 6.95-6.98 | Multiplet (m) | - |

| 6-OCH₃ | 3.89 | Singlet (s) | - |

| 2-OCH₃ | 3.82 | Singlet (s) | - |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. While specific experimental data for this compound is not widely reported, the expected chemical shifts can be predicted based on the electronic environment of each carbon atom. The aldehyde carbon (C=O) would be the most downfield signal, typically appearing above 190 ppm. The carbons of the quinoline ring would resonate in the 100-160 ppm range, with carbons attached to the electronegative nitrogen and oxygen atoms appearing further downfield. The methoxy carbons would be observed in the upfield region, typically around 55-60 ppm.

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, which helps in assembling the spin systems within the molecule. For this compound, COSY would show correlations between the coupled protons on the benzene ring (H-5, H-7, and H-8).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, the aldehyde proton would show an HMBC correlation to the C3 carbon of the quinoline ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, the IR spectrum would exhibit characteristic absorption bands.

A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration (ν) of the carbonyl group (C=O) of the aldehyde. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-H stretching from the methoxy groups would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of bands in the 1400-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy groups would be visible as strong bands in the 1000-1300 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (methoxy) | 3000-2850 | Stretching |

| Aldehyde C-H | 2830-2695 | Stretching |

| Aldehyde C=O | 1700-1680 | Stretching |

| Aromatic C=C/C=N | 1600-1400 | Stretching |

| Aromatic C-O (ether) | 1275-1200 | Stretching |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NO₃), the calculated molecular weight is 217.22 g/mol . In an MS experiment, the molecule would be ionized, and the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed at m/z 217 or 218, respectively.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. The exact mass of C₁₂H₁₁NO₃ is 217.0739. An HRMS measurement that matches this value to within a few parts per million provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

While crystallographic data for the closely related 2-methoxyquinoline-3-carbaldehyde (B138735) exists, specific X-ray crystallographic data for this compound is not currently available in the public domain. If a suitable single crystal were obtained, this technique would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Computational and Theoretical Investigations of 2,6 Dimethoxyquinoline 3 Carbaldehyde and Analogues

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for the investigation of medium-sized organic molecules like 2,6-dimethoxyquinoline-3-carbaldehyde.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, DFT calculations would typically be used to find the lowest energy conformation. The quinoline (B57606) ring system is largely planar, and studies on similar molecules like 2-methoxyquinoline-3-carbaldehyde (B138735) have shown that the methoxy (B1213986) and carbaldehyde groups tend to be nearly coplanar with the quinoline ring to maximize conjugation. nih.gov

In this compound, the orientation of the two methoxy groups and the carbaldehyde group relative to the quinoline core would be of primary interest. The rotational barriers around the C-O and C-C single bonds connecting these substituents to the ring would define the conformational landscape. It is expected that the s-trans or s-cis conformations of the carbaldehyde group would be the most stable. Theoretical studies on related 2-chloroquinoline-3-carbaldehydes have been extensively reviewed, providing a basis for understanding the conformational preferences of the aldehyde group. nih.govresearchgate.net For the methoxy groups, their orientation is influenced by steric and electronic effects. In analogous systems like 2,4-diamino-6,7-dimethoxyquinoline derivatives, it has been shown that ortho-dimethoxybenzenes prefer a co-planar conformation with the methoxy groups oriented in a specific manner. nih.gov

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-C (aldehyde) Bond Length | ~1.48 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C-O (aldehyde) Bond Angle | ~123° |

| C-C-O (methoxy) Bond Angle | ~117° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests a more reactive molecule. scirp.orgrsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring and the nitrogen atom of the quinoline core. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing carbaldehyde group and the pyridine (B92270) ring of the quinoline system. This distribution of frontier orbitals suggests that the molecule could act as both an electron donor and acceptor in different reactions. DFT calculations on various quinoline derivatives have shown that the HOMO-LUMO gap can be tuned by changing the substituents. rsc.orgresearchgate.netresearchgate.net For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap. rsc.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0 to -5.5 |

| LUMO | -2.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 3.5 |

Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.netscispace.com The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

In this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbaldehyde group, making it a prime site for electrophilic attack or hydrogen bonding. The nitrogen atom in the quinoline ring would also exhibit a negative potential. Conversely, the hydrogen atom of the carbaldehyde group and the aromatic protons would be in regions of positive potential. Such analyses are crucial for understanding intermolecular interactions, including those with biological receptors.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

DFT calculations are widely used to predict the 1H and 13C NMR chemical shifts of organic molecules. nih.govescholarship.orgnih.govcam.ac.ukresearchgate.net The calculated chemical shifts for different possible isomers or conformers can be compared with experimental data to determine the correct structure. For this compound, theoretical predictions would help in assigning the signals of the aromatic protons and carbons, as well as those of the methoxy and carbaldehyde groups.

Similarly, theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. acs.orgmdpi.comresearchgate.netastrochem.orgchemicalbook.com By comparing the calculated and experimental IR spectra, the vibrational modes of the molecule can be assigned. For this compound, characteristic vibrational frequencies for the C=O stretching of the carbaldehyde group, C-O stretching of the methoxy groups, and various vibrations of the quinoline ring would be of interest.

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| C=O Stretch (Carbaldehyde) | 1680 - 1710 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-O Stretch (Methoxy) | 1200 - 1250 |

| Quinoline Ring Vibrations | 1400 - 1600 |

Quantitative Structure-Activity Relationship (QSAR) Studies in Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogues.

Numerous QSAR studies have been performed on quinoline derivatives with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. These studies typically use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model. For example, in the context of anticancer agents, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been used to analyze the structure-activity relationship of quinoline-based compounds. nih.gov Such studies on analogous systems suggest that a QSAR model could be developed for this compound derivatives to explore their potential biological activities.

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. arabjchem.orgresearchgate.netnih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of a molecule in its environment, such as in a solvent or bound to a protein.

For this compound, MD simulations could be used to explore its conformational landscape in solution, revealing the relative populations of different conformers and the energy barriers for their interconversion. Furthermore, if this compound is found to have a biological target, MD simulations could be employed to study its binding mode and the stability of the protein-ligand complex. Such simulations are invaluable for understanding the molecular basis of a compound's biological activity and for the rational design of improved derivatives. Studies on other quinoline derivatives have successfully used MD simulations to investigate their potential as enzyme inhibitors. researchgate.netnih.gov

In Silico Assessment of Reactivity and Stability

Computational and theoretical chemistry offer powerful tools for predicting the reactivity and stability of molecules through the lens of their electronic structure. For this compound and its analogues, in silico methods, particularly those based on Density Functional Theory (DFT), provide significant insights into their chemical behavior. These investigations typically focus on frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and global reactivity descriptors, which collectively paint a detailed picture of the molecule's kinetic stability and reactive sites.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO, as the orbital containing the most loosely held electrons, represents the ability of a molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO represents the ability to accept electrons, signifying its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's stability. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that a molecule is more reactive and less stable, as it is more polarizable and readily participates in electron transfer. researchgate.net

Computational studies on quinoline analogues provide a basis for understanding the electronic properties of this compound. For instance, a study on 2-formyl-6-methoxy-3-carbethoxy quinoline, a structurally similar compound, revealed its FMO distribution and energy gap through TD-DFT calculations. nih.gov Analysis of such analogues shows that the electronic density in the HOMO and LUMO is typically distributed across the quinoline ring system. The presence of electron-donating methoxy groups at the C6 position generally increases the energy of the HOMO, making the molecule a better electron donor. The carbaldehyde group at the C3 position, being an electron-withdrawing group, tends to lower the energy of the LUMO, enhancing its electron-accepting capabilities.

The calculated energy gaps for a series of substituted quinoline derivatives illustrate the influence of different functional groups on reactivity. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Quinoline Analogues

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analogue 6a | - | - | 3.720 |

| Analogue 6e | - | - | 3.756 |

| Analogue 6n | - | - | 3.597 |

| Analogue 6q | - | - | 3.382 |

| Analogue 6t | - | - | 3.640 |

| Analogue 6ab | - | - | 3.658 |

| Analogue 6al | - | - | 3.938 |

| Analogue 6aq | - | - | 3.793 |

| Analogue 6ar | - | - | 3.760 |

| Analogue 6aw | - | - | 1.878 |

Data sourced from a computational study on various quinoline-amide derivatives, illustrating a range of reactivity levels based on their energy gaps. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is an invaluable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential.

In quinoline derivatives, the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group in the carbaldehyde substituent are typically characterized by a negative electrostatic potential, making them nucleophilic centers. For example, in the analogue 3,6,8-trimethoxyquinoline, the MEP analysis highlights the nucleophilic and electrophilic regions, providing a guide to its chemical interactions. tandfonline.com Similarly, for this compound, the oxygen atoms of the methoxy groups would also contribute to the electron-rich regions. The hydrogen atom of the carbaldehyde group and the aromatic protons, in contrast, would exhibit a positive potential, marking them as electrophilic sites. The MEP analysis for 2-formyl-6-methoxy-3-carbethoxy quinoline confirms this general pattern, providing a visual representation of its reactive behavior. nih.gov

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the reactivity and stability of a molecule. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large chemical hardness is considered "hard," indicating high stability and low reactivity.

Electronegativity (χ): This describes the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Global Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Theoretical calculations on various methoxyquinoline derivatives have utilized these descriptors to provide comprehensive information on their chemical activity. tandfonline.com By applying these computational methods, the reactivity and stability of this compound can be systematically evaluated, offering predictive insights that are valuable for guiding synthetic strategies and understanding its interaction with other chemical species.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-formyl-6-methoxy-3-carbethoxy quinoline |

Applications in Organic Synthesis and Medicinal Chemistry Research Lead Compound Development

Role as a Precursor in the Synthesis of Complex Organic Molecules

The aldehyde group at the C-3 position of the 2,6-dimethoxyquinoline (B3040634) core is a key functional handle for elaboration into more complex structures. It readily participates in reactions such as the Claisen-Schmidt condensation to form chalcones or condensation reactions with primary amines to yield Schiff bases. researchgate.netekb.eg These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-nitrogen bonds, respectively.

Chalcone (B49325) Synthesis: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). saudijournals.comnih.govjetir.org 2,6-Dimethoxyquinoline-3-carbaldehyde can serve as the aromatic aldehyde component, reacting with various aryl ketones to produce quinoline-containing chalcones. These chalcone derivatives are important intermediates themselves, often used for synthesizing other heterocyclic systems like pyrazolines and pyrimidines. ekb.eg

Schiff Base Synthesis: The reaction of this compound with various primary amines leads to the formation of Schiff bases (imines). researchgate.netteikyomedicaljournal.com This condensation reaction is typically straightforward and provides a modular approach to a wide range of derivatives, where the properties of the final compound can be tuned by selecting different amine starting materials. ekb.eg These Schiff bases are not only stable compounds but also serve as ligands for metal complexes and as intermediates for further synthetic transformations.

Development of Bioactive Derivatives and Analogues

The derivatization of this compound has been a strategy for discovering new therapeutic agents. By converting the aldehyde into other functional groups or using it to link the quinoline (B57606) core to other pharmacophores, researchers have explored a range of biological activities.

In Vitro Antimicrobial Activities of Derivatives

Quinoline derivatives are well-documented for their antimicrobial properties. nih.gov Derivatives synthesized from substituted quinoline-3-carbaldehydes have shown promise in this area. For instance, studies on derivatives of the closely related 2-chloroquinoline-3-carbaldehyde (B1585622) have yielded compounds with significant antibacterial activity. nih.govresearchgate.net Chalcones and Schiff bases incorporating a quinoline moiety are among the classes of compounds investigated for their potential to inhibit the growth of various bacterial and fungal strains. nih.gov The biological activity of such derivatives is often screened against a panel of pathogens to determine their spectrum and potency.

In Vitro Anticancer Activities of Derivatives

The quinoline ring is a privileged scaffold found in numerous anticancer agents. researchgate.net Derivatives originating from quinoline-3-carbaldehydes, particularly chalcone hybrids, have been extensively studied for their cytotoxic effects against various cancer cell lines. nih.gov Research has shown that certain quinoline-based chalcones can act as potent anticancer agents, with some exhibiting greater activity than standard drugs like doxorubicin (B1662922) against cell lines such as MCF-7 (breast cancer). nih.gov The mechanism of action for these compounds can vary, but many are designed to target specific pathways involved in cancer progression. nih.gov

Other In Vitro Biological Activities (e.g., antioxidant, enzyme inhibition)

Beyond antimicrobial and anticancer effects, derivatives of this compound are candidates for other biological activities. The quinoline nucleus is associated with a broad pharmacological profile, including anti-inflammatory and antioxidant properties. mdpi.com For example, a study focused on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which share the 2,6-dimethoxy substitution pattern, identified them as inhibitors of chitin (B13524) synthesis, a crucial process in insects. nih.gov This highlights the potential for derivatives to act as specific enzyme inhibitors. The antioxidant capacity of new compounds is another area of interest, given the role of oxidative stress in numerous diseases.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives (Methodological Focus)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. By systematically modifying the structure of a molecule and observing the effect on its potency, researchers can identify key structural features required for activity.

Influence of Methoxy (B1213986) Group Positions and Electronic Effects

The position and electronic nature of substituents on the quinoline ring significantly impact the biological activity of its derivatives. The methoxy groups (-OCH₃) in this compound are electron-donating groups. Their placement at the C-2 and C-6 positions influences the electron density of the entire ring system, which in turn can affect how the molecule interacts with biological targets.

In SAR studies of quinoxaline (B1680401) derivatives, which are structurally related to quinolines, it was found that electron-releasing groups like -OCH₃ are often essential for anticancer activity. mdpi.com Substitution of these groups with electron-withdrawing groups was shown to decrease activity. mdpi.com Similarly, in a quantitative structure-activity relationship (QSAR) analysis of chitin synthesis inhibitors, the 2,6-dimethoxy substitution was a fixed feature of the most active compounds, suggesting its importance for the observed biological effect. nih.gov These studies underscore that the electronic properties conferred by the methoxy groups are a critical determinant of the pharmacological profile of the resulting derivatives.

Impact of Aldehyde Functionalization and Derivatization

The aldehyde functional group at the C3 position of the 2,6-dimethoxyquinoline scaffold is a versatile handle for a wide array of chemical transformations, making it a valuable precursor in the synthesis of diverse molecular architectures for medicinal chemistry research. The reactivity of this aldehyde allows for its conversion into various other functional groups and for its participation in condensation reactions to build more complex molecules. These derivatizations are crucial in lead compound development as they enable the exploration of the structure-activity relationship (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.

The aldehyde can be readily converted into other functional groups such as alcohols, carboxylic acids, and nitriles. For instance, reduction of the aldehyde yields the corresponding alcohol, which can serve as a building block for ethers and esters. Oxidation of the aldehyde group leads to the carboxylic acid, a key functional group in many drug molecules, which can be further derivatized to amides and esters.

A significant application of the aldehyde group is in the formation of Schiff bases (imines) through condensation with primary amines. This reaction is often a gateway to the synthesis of various heterocyclic systems and other complex molecules. For example, the condensation of a related compound, 2-chloro-8-methylquinoline-3-carbaldehyde, with substituted anilines yields the corresponding methanimine (B1209239) derivatives. This imine functionality can then be a site for further reactions, such as reduction to secondary amines.

Furthermore, the aldehyde group can participate in various carbon-carbon bond-forming reactions. For instance, the allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde, a structurally similar compound, with a functionalized allylic iodide in the presence of metallic indium demonstrates the susceptibility of the aldehyde to nucleophilic addition, leading to the formation of secondary alcohols with appended functionalities. researchgate.net Such reactions are instrumental in elongating the carbon chain and introducing new pharmacophores.

The Knoevenagel condensation is another powerful tool for derivatizing the aldehyde group. Reaction with active methylene (B1212753) compounds, such as malononitrile, can lead to the formation of α,β-unsaturated systems, which are themselves valuable intermediates for the synthesis of various heterocyclic compounds through Michael addition and subsequent cyclization reactions.

The following table summarizes some of the key transformations of the aldehyde group in quinoline-3-carbaldehydes and their importance in medicinal chemistry.

| Aldehyde Derivatization Reaction | Resulting Functional Group/Molecule | Significance in Lead Compound Development |

| Reduction | Alcohol | Precursor for ethers and esters, potential for hydrogen bonding interactions. |

| Oxidation | Carboxylic Acid | Key pharmacophore, can be converted to amides and esters to modulate properties. |

| Schiff Base Formation | Imine | Intermediate for the synthesis of various heterocycles and other complex molecules. |

| Allylation | Secondary Alcohol | Introduces new carbon chains and functional groups for SAR studies. |

| Knoevenagel Condensation | α,β-Unsaturated System | Versatile intermediate for the synthesis of diverse heterocyclic scaffolds. |

These examples, primarily from related quinoline-3-carbaldehydes, highlight the synthetic utility of the aldehyde functional group. For this compound specifically, these transformations provide a clear pathway for generating a library of diverse compounds, which is a cornerstone of modern drug discovery and lead optimization.

Effects of Fused Heterocyclic Rings on Bioactivity

The fusion of additional heterocyclic rings onto the quinoline framework of this compound can significantly impact the biological activity of the resulting molecule. This strategy is widely employed in medicinal chemistry to create novel, rigid scaffolds that can present pharmacophoric elements in a well-defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. The nature of the fused ring, including its size, heteroatom content, and substitution pattern, can modulate the physicochemical properties and pharmacological profile of the parent molecule.

One common approach involves the construction of fused rings using the versatile aldehyde group at the C3 position and an adjacent substituent on the quinoline core. For example, derivatives of 2-chloroquinoline-3-carbaldehyde are extensively used to synthesize a variety of fused heterocyclic systems, including thieno[2,3-b]quinolines, pyrazolo[3,4-b]quinolines, and furo[2,3-b]quinolines. rsc.org The biological activities of these fused systems are often distinct from and superior to their non-fused counterparts.

Thieno[2,3-b]quinolines: The fusion of a thiophene (B33073) ring to the quinoline core has been shown to yield compounds with potent biological activities. For instance, novel thienoquinoline carboxamide-chalcone derivatives have demonstrated promising antiproliferative effects against various cancer cell lines and have shown significant activity as EGFR inhibitors. researchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity.

Pyrazolo[3,4-b]quinolines: The incorporation of a pyrazole (B372694) ring fused to the quinoline scaffold has been explored for various therapeutic applications. The synthesis of these compounds can be achieved through the reaction of a quinoline derivative with hydrazine (B178648). The resulting pyrazolo[3,4-b]quinolines can exhibit a range of biological activities, which are influenced by the substituents on both the quinoline and pyrazole rings.

The table below provides examples of fused heterocyclic rings derived from quinoline precursors and their associated biological activities, illustrating the potential for creating diverse and potent bioactive molecules.

| Fused Heterocyclic System | Precursor Type | Associated Biological Activities |

| Thieno[2,3-b]quinoline | 2-Mercaptoquinoline-3-carbaldehyde | Antiproliferative, EGFR inhibition researchgate.net |

| Pyrazolo[3,4-b]quinoline | 2-Chloroquinoline-3-carbaldehyde | Varied, dependent on substitution |

| Furo[2,3-b]quinoline (B11916999) | 2-Hydroxyquinoline-3-carbaldehyde | Varied, dependent on substitution |

| Pyrido[2,3-b]quinoline | 2-Aminoquinoline-3-carbaldehyde | Varied, dependent on substitution |

The bioactivity of these fused systems is a direct consequence of the altered electronic distribution, steric profile, and lipophilicity imparted by the additional heterocyclic ring. These modifications can lead to improved interactions with enzyme active sites or receptor binding pockets, resulting in enhanced therapeutic efficacy.

Molecular Docking Studies on Enzyme and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for understanding how a ligand, such as a derivative of this compound, might interact with the active site of a target enzyme or the binding pocket of a receptor. These studies provide insights into the binding mode, affinity, and selectivity of a compound, thereby guiding the rational design of more potent and specific therapeutic agents.

While specific molecular docking studies on this compound itself are not extensively reported in the available literature, studies on structurally related quinoline derivatives offer a strong basis for predicting its potential interactions and for designing future computational investigations. The general quinoline scaffold is known to interact with a variety of biological targets, and the specific substitution pattern of this compound and its derivatives would dictate their binding preferences.

For instance, molecular docking studies have been performed on quinoline derivatives targeting enzymes such as aspartate semialdehyde dehydrogenase (ASADH), a potential antibacterial target. nih.gov These studies revealed that the quinoline core can fit into the active site and that specific functional groups can form key interactions, such as hydrogen bonds and electrostatic interactions, with crucial amino acid residues. nih.gov It is plausible that derivatives of this compound could be designed to interact with the active site of ASADH, with the methoxy groups and the derivatized aldehyde providing opportunities for specific interactions.

In another example, docking studies on 6-methoxy-2-arylquinoline analogues as P-glycoprotein (P-gp) inhibitors have been conducted. nih.gov P-gp is a transmembrane efflux pump that contributes to multidrug resistance in cancer. The docking simulations indicated that the quinoline derivatives could bind to the drug-binding pocket of P-gp, and specific substitutions on the quinoline and aryl rings were found to be important for inhibitory activity. nih.gov The 6-methoxy group, present in the title compound, was shown to be a favorable feature in these interactions.

The following table summarizes key aspects of molecular docking studies performed on quinoline derivatives, which can be extrapolated to guide the investigation of compounds derived from this compound.

| Target Enzyme/Receptor | Key Findings from Docking of Quinoline Derivatives | Potential Implications for this compound Derivatives |

| Aspartate Semialdehyde Dehydrogenase (ASADH) | Quinoline core fits into the active site; functional groups form hydrogen bonds and electrostatic interactions with key residues. nih.gov | Derivatives could be designed as potential antibacterial agents by targeting ASADH. |

| P-glycoprotein (P-gp) | Quinoline derivatives bind to the drug-binding pocket; the 6-methoxy group is a favorable feature for inhibition. nih.gov | Derivatives may act as P-gp inhibitors to overcome multidrug resistance in cancer. |

| Cyclin-Dependent Kinases (CDKs) | Certain heterocyclic compounds can inhibit CDKs, which are involved in cell cycle regulation. | Fused heterocyclic derivatives could be explored as potential anticancer agents by targeting CDKs. |

| α1- and AT1-Receptors | 6,7-Dimethoxyquinazoline derivatives show dual antagonism; docking confirmed interactions in the active sites. rsc.org | The dimethoxy substitution pattern suggests potential for activity at these receptors. |

These examples underscore the power of molecular docking in identifying potential biological targets for novel compounds and in elucidating the molecular basis of their activity. For this compound, in silico studies would be a critical first step in exploring its therapeutic potential. By docking a virtual library of its derivatives against various known drug targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities and most favorable interaction profiles, thereby accelerating the drug discovery process.

Future Research Directions and Perspectives

Advancements in Green and Sustainable Synthesis Technologies

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. researchgate.netnih.gov While traditional methods for quinoline (B57606) synthesis often involve harsh conditions and hazardous reagents, future research on 2,6-Dimethoxyquinoline-3-carbaldehyde is expected to focus on the adoption of greener alternatives.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.govbeilstein-journals.org The application of microwave irradiation to the Vilsmeier-Haack reaction of corresponding acetanilides could offer a more sustainable route to this compound and its analogs. jmpas.comacs.orgnih.gov Reports on the microwave-assisted synthesis of various 2-chloroquinoline-3-carbaldehydes suggest that this technology is highly applicable. jmpas.comresearchgate.net

| Green Synthesis Approach | Potential Advantages | Relevant Analogs |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | 2-Chloroquinoline-3-carbaldehydes jmpas.comresearchgate.net |

| Nanocatalysis | High efficiency, selectivity, catalyst reusability, milder reaction conditions. | Polysubstituted quinolines nih.gov |

| Solvent-Free Reactions | Reduced waste, simplified purification, lower environmental impact. | Quinolinyl-thiazolidinones nih.gov |

Exploration of Novel Derivatization Pathways and Chemical Space Expansion

The aldehyde functionality at the 3-position and the methoxy (B1213986) group at the 2-position of this compound offer multiple avenues for derivatization, allowing for the expansion of its chemical space and the generation of novel compounds with potentially interesting biological or material properties.

The aldehyde group is highly reactive and can undergo a wide range of transformations. Condensation reactions with various amines, hydrazines, and active methylene (B1212753) compounds can lead to the formation of Schiff bases, hydrazones, and α,β-unsaturated ketones, respectively. nih.govchemijournal.com For instance, the condensation of the closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) has been reported to yield the corresponding Schiff base, which can be further cyclized. nih.govrsc.org This suggests a straightforward pathway to a diverse library of derivatives from this compound.

The methoxy group at the 2-position can also be a site for chemical modification. Although less reactive than a chloro group, it can potentially be substituted by other nucleophiles under specific conditions, or it can influence the reactivity of the quinoline ring.

Furthermore, modern synthetic methodologies such as C-H functionalization could be applied to the quinoline scaffold of this compound. nih.govmdpi.com This would allow for the introduction of various substituents at other positions of the quinoline ring, leading to a vast array of novel structures that would be difficult to access through traditional methods. nih.gov

Table of Potential Derivatization Reactions:

| Reaction Type | Reagents | Potential Products |

| Condensation | Anilines, hydrazines, hydroxylamine | Schiff bases, hydrazones, oximes nih.govrsc.org |

| Knoevenagel Condensation | Active methylene compounds | α,β-Unsaturated carbonyl compounds |

| Reductive Amination | Amines, reducing agents (e.g., NaBH₄) | Secondary and tertiary amines nih.gov |

| Wittig Reaction | Phosphonium ylides | Styrylquinolines nih.gov |

| Cyclization Reactions | Binucleophiles (e.g., hydrazine (B178648), thiourea) | Fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines) nih.govrsc.org |

| C-H Functionalization | Transition metal catalysts, coupling partners | Arylated, alkylated, or alkenylated quinolines nih.govmdpi.com |

Synergistic Application of Computational and Experimental Methodologies

The integration of computational and experimental techniques is becoming increasingly vital in chemical research for accelerating the discovery and development of new molecules. sapub.org For this compound and its derivatives, a synergistic approach can provide deep insights into their structure, properties, and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics (e.g., UV-Vis and NMR spectra). nih.govrsc.org Such computational studies can guide synthetic efforts by predicting the reactivity of different sites on the molecule and helping to elucidate reaction mechanisms. nih.gov For example, DFT studies have been successfully used to understand the electronic structure and reactivity of various quinoline derivatives. nih.govrsc.org A combined experimental and computational study on the closely related 2-formyl-6-methoxy-3-carbethoxy quinoline has demonstrated the power of this approach in characterizing new compounds and predicting their properties. nih.gov

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes or receptors. researchgate.net This in silico screening can help to prioritize compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process.

These computational predictions can then be validated through experimental work, including synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and X-ray crystallography. nih.gov The experimental data, in turn, can be used to refine the computational models, leading to a powerful feedback loop that enhances the predictive accuracy of the theoretical methods.

Development of Advanced Materials and Probes from this compound Scaffolds

The inherent photophysical properties of the quinoline nucleus make its derivatives attractive candidates for the development of advanced materials and fluorescent probes. nih.gov The this compound scaffold, featuring electron-donating methoxy groups and an electron-withdrawing aldehyde group, possesses the characteristics of a donor-π-acceptor system, which is often associated with interesting optical properties. mdpi.com

Derivatives of this compound could be explored as fluorescent probes for the detection of ions, small molecules, or changes in the cellular environment. mdpi.com The aldehyde group can be functionalized with specific recognition moieties to impart selectivity towards a particular analyte. The fluorescence properties of the quinoline core can then be modulated upon binding of the analyte, leading to a measurable signal. The photophysical properties of polysubstituted quinoline-3-carbaldehydes have been investigated, suggesting that this class of compounds has potential in the development of fluorescent materials. nih.govmdpi.com

Furthermore, the quinoline scaffold is a component of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The tailored synthesis of derivatives of this compound could lead to new materials with enhanced electroluminescent properties. The investigation of the absorption and emission spectra of these compounds in various solvents would be a crucial first step in evaluating their potential for such applications. nih.gov The study of 6-methoxy-substituted 2-oxoquinoline derivatives has shown their potential for long-wavelength fluorescence, which is a desirable property for many applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dimethoxyquinoline-3-carbaldehyde, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, where a quinoline derivative is formylated using POCl₃ and DMF. Key parameters include reaction temperature (90–110°C), stoichiometric ratios of reagents, and reaction time (3–6 hours). For example, similar quinoline-3-carbaldehydes were synthesized using Pd-catalyzed cross-coupling reactions with aryl boronic acids, where solvent systems (dioxane-water) and catalyst loading significantly impacted yields . Optimizing methoxy group positioning may require selective protection/deprotection strategies.

Q. What spectroscopic and crystallographic methods are validated for characterizing this compound?

- Methodological Answer :

- NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm, while the aldehyde proton resonates at δ 10.0–10.5 ppm. Aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.

- X-ray Crystallography : Single-crystal X-ray diffraction reveals bond angles and planarity of the quinoline core. For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde exhibited a dihedral angle of 5.2° between the quinoline and aldehyde groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. While specific GHS data for this compound is limited, structurally similar aldehydes (e.g., quinoxaline-2-carboxaldehyde) may release toxic fumes upon decomposition. Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How does the introduction of the aldehyde group at the 3-position affect the electronic and steric properties of the quinoline core?

- Methodological Answer : The aldehyde group increases electron-withdrawing effects, polarizing the quinoline ring and enhancing reactivity toward nucleophilic attacks. Steric hindrance from 2,6-dimethoxy substituents can be quantified via Hammett constants (σ) or computational electrostatic potential maps. For example, phosphorus pentachloride-mediated formylation in related 2-chloroquinolines showed reduced yields when bulky substituents were present .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Conduct a systematic review of reaction variables (e.g., solvent polarity, catalyst purity) and apply statistical tools like Design of Experiments (DoE) to identify critical factors. For instance, discrepancies in Pd-catalyzed reactions may arise from trace moisture in solvents, which can be mitigated by molecular sieves .

Q. What computational methods are suitable for predicting the bioactivity of this compound against DNA targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with DNA minor grooves. Compare results with experimental data from fluorescence intercalation assays. Studies on metallointercalators suggest that planar quinoline derivatives exhibit higher binding constants (K ~10⁶ M⁻¹) due to π-π stacking .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions, and what degradation products form?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Under basic conditions, the aldehyde may oxidize to a carboxylic acid, while photolysis could cleave methoxy groups. Reference protocols for similar aldehydes recommend amber vials and inert atmospheres for long-term storage .

Q. What role do the 2,6-dimethoxy substituents play in modulating regioselectivity during cross-coupling reactions?

- Methodological Answer : The methoxy groups act as ortho-directors in electrophilic substitutions. In Suzuki-Miyaura couplings, steric effects from 2,6-substituents favor coupling at the 4-position. Computational studies (DFT) on analogous triarylquinolines showed that electron-donating groups lower activation energies for C–C bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.